3-Phenoxybenzyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 3-phenoxybenzyl derivatives, particularly in the context of pyrethroid insecticides, demonstrates the compound's importance. Traditional benzylic catalytic methods often yield low results due to the deactivating effect of the 3-phenoxy substituent on the benzylic hydrogen, highlighting the need for innovative synthesis strategies (Chaintreau, Adrian, & Couturier, 1981).
Molecular Structure Analysis
Studies on molecular structure, such as those examining supramolecular structures of Co(III) and Cu(II) complexes, offer insight into the coordination geometries and bonding interactions of 3-phenoxybenzyl chloride derivatives. These analyses are pivotal for understanding the compound's reactivity and potential applications (Xie et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of 3-phenoxybenzyl chloride is illustrated by its role in the synthesis of carbon-14 labelled derivatives, which are crucial for metabolic studies. The specific reaction conditions and methodologies employed in these syntheses provide valuable insights into the compound's chemical properties (Nakatsuka, Shono, & Yoshitake, 1977).
Physical Properties Analysis
The investigation of 3-phenoxybenzyl chloride's physical properties, such as those related to its role in forming specific complexes with metal ions, contributes to our understanding of its stability, solubility, and structural characteristics. These properties are essential for designing effective synthesis pathways and for the compound's application in various fields (Dodi et al., 1996).
Chemical Properties Analysis
The compound's chemical versatility is further highlighted by its involvement in cross-coupling reactions, demonstrating its utility in creating complex organic structures. The catalytic activity of ionic iron(III) complexes derived from 3-phenoxybenzyl chloride underscores the compound's importance in facilitating efficient synthetic processes (Deng et al., 2012).
Scientific Research Applications
Environmental Impact and Safety
- Threshold Concentration and Toxicity : Research has established the threshold concentration of 3-phenoxybenzyl chloride (PBC) according to its influence on the organoleptic properties of water (odor) at 0.03 mg/l. For the sanitary regimen of water reservoirs (measured by BOD inhibition), this threshold is 0.3 mg/l. PBC exhibits low toxicity when administered parenterally, but high toxicity when administered subcutaneously. It has a medium degree of cumulation, a weak allergic effect, and a pronounced embryotoxic effect. Mutagenic activity was not detected. The maximal no-effect dose for the embryotoxic effect is 0.12 mg/kg (2.4 mg/l), and the calculated maximal no-effect concentration is 0.11-0.34 mg/l when administered subcutaneously. The recommended Maximum Allowable Concentration (MAC) is 0.03 mg/l, considering the organoleptic index of harmfulness (odor) with a note of 'dangerous when administered through skin' (Shtabskiĭ et al., 1991).
Chemical Reactivity and Synthesis
- Reaction with Sodium Thiobarbiturate : A study showed that the reaction of m-phenoxybenzyl chloride with sodium thiobarbiturate proceeds with lower (50%) conversion compared to benzyl chloride. This indicates a change in the reactivity of the halide after introducing the phenoxy substituent to the meta position of benzyl chloride (Rakhimov et al., 2009).
- Synthesis of 3-(Phenylmethoxy)phenol : The synthesis of 3-(phenylmethoxy)phenol, used as an intermediate for various chemically and biologically active molecules, can be achieved using phase transfer catalysis (PTC), either as liquid–liquid (L–L) or solid–liquid (S–L) PTC. This synthesis offers advantages in terms of rate intensification, higher selectivity, and the possibility to reuse the catalyst, aligning with the principles of Green Chemistry (Yadav & Badure, 2008).
Insecticide Chemistry
- Role in Pyrethroid Insecticides : 3-Phenoxybenzyl derivatives are of significant interest in the chemistry of pyrethroid insecticides. Its chrysanthemate and isovalerate esters are among the most active compounds against insects and are less toxic towards mammals. However, traditional benzylic catalytic methods yield poor results for 3-phenoxytoluene due to the deactivating effect of the 3-phenoxy substituent on the benzylic hydrogen (Chaintreau et al., 1981).
- Synthesis of Carbon-14 Labeled Derivatives : 3-Phenoxybenzyl derivatives have been labeled with carbon-14 for metabolic studies. The stereospecific syntheses and the specific activities of these derivatives are of particular importance in understanding the metabolic pathways of pyrethroid insecticides (Nakatsuka et al., 1977).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(chloromethyl)-3-phenoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYVTGFWFHQVRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202128 | |
Record name | 3-Phenoxybenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53874-66-1 | |
Record name | 3-Phenoxybenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53874-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenoxybenzyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053874661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenoxybenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chloromethyl)-3-phenoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.465 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Phenoxybenzyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8R767G4B4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key toxicological findings for 3-Phenoxybenzyl chloride in the context of water reservoirs?
A1: The research primarily focuses on the impact of 3-Phenoxybenzyl chloride on water quality and its potential risks. Key findings include:
- Organoleptic Impact: The threshold concentration affecting the odor of water was determined to be 0.03 mg/L [].
- Impact on Aquatic Life: The study found that 3-Phenoxybenzyl chloride inhibited Biochemical Oxygen Demand (BOD) at a concentration of 0.3 mg/L, indicating potential harm to aquatic life [].
- Toxicity Profile: While the compound exhibited low toxicity when administered parenterally, it showed high toxicity when administered subcutaneously, indicating route-dependent toxicity []. It also demonstrated embryotoxic effects [].
- Maximum Allowable Concentration (MAC): Based on the organoleptic effect (odor), a MAC of 0.03 mg/L was recommended for water reservoirs [].
Q2: What are the environmental concerns associated with 3-Phenoxybenzyl chloride?
A2: The research highlights the potential for 3-Phenoxybenzyl chloride to contaminate water reservoirs, impacting both water quality and aquatic life []. The compound's inhibitory effect on BOD suggests it could disrupt the delicate balance of aquatic ecosystems []. Further research is needed to fully understand its degradation pathways and long-term ecological effects.
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